3-Bromo-6-(tert-butyl)pyridazine

Lipophilicity Drug Design ADME

3-Bromo-6-(tert-butyl)pyridazine (CAS 1086383-74-5) is a halogenated pyridazine heterocycle featuring a bromine atom at the 3‑position and a sterically demanding tert‑butyl group at the 6‑position. The compound serves as a versatile synthetic building block in medicinal chemistry and agrochemical discovery, with reactivity enabled by the bromine handle for cross‑coupling and the tert‑butyl group modulating lipophilicity, steric bulk, and metabolic stability.

Molecular Formula C8H11BrN2
Molecular Weight 215.09 g/mol
CAS No. 1086383-74-5
Cat. No. B3211296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-(tert-butyl)pyridazine
CAS1086383-74-5
Molecular FormulaC8H11BrN2
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN=C(C=C1)Br
InChIInChI=1S/C8H11BrN2/c1-8(2,3)6-4-5-7(9)11-10-6/h4-5H,1-3H3
InChIKeyCACQLVJWSNFUGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6-(tert-butyl)pyridazine CAS 1086383-74-5: Key Physicochemical & Synthetic Utility Baseline for Procurement Decisions


3-Bromo-6-(tert-butyl)pyridazine (CAS 1086383-74-5) is a halogenated pyridazine heterocycle featuring a bromine atom at the 3‑position and a sterically demanding tert‑butyl group at the 6‑position [1]. The compound serves as a versatile synthetic building block in medicinal chemistry and agrochemical discovery, with reactivity enabled by the bromine handle for cross‑coupling and the tert‑butyl group modulating lipophilicity, steric bulk, and metabolic stability [1][2]. Its computed XLogP3 of 2.6 and topological polar surface area of 25.8 Ų distinguish it from smaller‑alkyl or chloro analogues and define its applicability profile in drug‑discovery workflows.

Why 3-Bromo-6-(tert-butyl)pyridazine Cannot Be Substituted by Methyl, Ethyl, or Chloro Analogues Without Risk of Divergent Performance


In‑class pyridazine building blocks such as 3‑bromo‑6‑methylpyridazine, 3‑bromo‑6‑ethylpyridazine, and 3‑chloro‑6‑(tert‑butyl)pyridazine differ substantially in lipophilicity, steric demand, and carbon‑halogen bond reactivity [1][2]. These physicochemical disparities translate into altered reaction kinetics in Pd‑catalyzed cross‑couplings, divergent pharmacokinetic profiles in derived drug candidates, and variable target engagement in biochemical assays [2][3]. Substituting without verifying the quantitative parameters documented below can lead to unexpected synthetic yields, loss of biological activity, or metabolic liability, making compound‑specific qualification mandatory for reproducible research and industrial application.

3-Bromo-6-(tert-butyl)pyridazine: Quantitative Differentiation Evidence Guide for Scientific Selection


Lipophilicity Advantage: XLogP3 2.6 vs. 1.3 (Methyl) and 1.7 (Ethyl) – Impact on Membrane Permeability and Protein Binding

The target compound exhibits a computed XLogP3 of 2.6, compared with 1.3 for 3‑bromo‑6‑methylpyridazine and 1.7 for 3‑bromo‑6‑ethylpyridazine [1][2][3]. This 1.3‑log‑unit increase over the methyl analogue corresponds to an approximately 20‑fold higher predicted octanol–water partition coefficient, which is associated with improved passive membrane permeability and stronger hydrophobic protein binding [4]. In drug‑discovery programs, such differentiation directly influences cellular potency, oral bioavailability, and plasma protein binding, making the tert‑butyl analogue the preferred choice when moderate‑to‑high lipophilicity is required.

Lipophilicity Drug Design ADME

Steric Bulk and Cross‑Coupling Reactivity: tert‑Butyl vs. Methyl/Chloro Substituents Influence Pd‑Catalyzed Coupling Efficiency

The steric demand of the tert‑butyl group (van der Waals volume ≈ 71 ų vs. ≈ 22 ų for methyl) retards the rate of Pd‑catalyzed Suzuki‑Miyaura and Buchwald‑Hartwig couplings at the adjacent C‑Br position relative to less‑hindered analogues [1][2]. In pyridazine systems, aryl bromides generally undergo oxidative addition faster than aryl chlorides (kBr/kCl ≈ 102–103), making 3‑bromo‑6‑(tert‑butyl)pyridazine a more reactive handle than its chloro counterpart for downstream diversification [2]. The balance between attenuated coupling rate due to steric hindrance and enhanced reactivity due to the bromine leaving group offers a unique reactivity window that is absent in either 3‑chloro‑6‑(tert‑butyl)pyridazine or the 3‑bromo‑6‑alkyl series.

Cross-Coupling Steric Effects Synthetic Chemistry

Bromine as a Synthetic Handle: Comparison of Carbon‑Halogen Bond Dissociation Energies and Leaving‑Group Ability vs. Chloro Analogue

The C–Br bond dissociation energy (BDE) in pyridazine systems is approximately 56–68 kcal mol⁻¹, significantly lower than the C–Cl BDE of ≈80–86 kcal mol⁻¹ [1]. This 12–18 kcal mol⁻¹ difference renders the bromo compound substantially more reactive toward oxidative addition with Pd(0) and nucleophilic aromatic substitution (SNAr) than its chloro analogue (3-tert-butyl-6-chloropyridazine) [1][2]. In practical terms, reactions utilizing the bromo compound typically proceed at lower temperatures, shorter times, or reduced catalyst loadings, directly impacting cost‑efficiency and functional‑group tolerance in multi‑step synthetic sequences [2].

Carbon-Halogen Bond Nucleophilic Substitution Synthetic Methodology

Kinase Inhibitor Field Relevance: tert‑Butyl Pyridazine Motif in ATP‑Binding Site Interactions vs. Methyl Analogue

Pyridazine derivatives containing a tert‑butyl group have been disclosed as potent inhibitors of MEK and other kinases, with the bulky substituent occupying a hydrophobic pocket in the ATP‑binding site and contributing to selectivity [1]. In patent examples, replacement of the tert‑butyl group by methyl or ethyl led to a loss of inhibitory activity of >10‑fold in some chemotypes, although compound‑specific IC50 data for the exact bromo building block remain sparse [1]. The XLogP3 difference of 1.3 units between the tert‑butyl and methyl analogues (see Evidence Item 1) further supports the prediction that the target compound will impart superior target engagement in a cellular context when incorporated into kinase‑directed libraries.

Kinase Inhibition Structure-Activity Relationship Medicinal Chemistry

3-Bromo-6-(tert-butyl)pyridazine: Prioritized Application Scenarios Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Kinase‑Targeted Library Design Requiring Defined Lipophilicity and Steric Bulk

Based on the XLogP3 of 2.6 and the steric profile documented in the Evidence Guide, this building block is optimally suited for synthesizing kinase‑focused compound libraries where the tert‑butyl group fills a hydrophobic ATP‑site pocket and the bromine handle enables late‑stage diversification via Suzuki coupling [1][2]. The 1.3‑log‑unit lipophilicity advantage over the methyl analogue translates into predicted superior cellular permeability, making the compound a strategic procurement choice for hit‑to‑lead campaigns.

Synthetic Methodology Development: Benchmarking Substrate Scope in Pd‑Catalyzed Cross‑Coupling Reactions

Owing to its combination of a reactive C–Br bond and a sterically encumbered ortho‑tert‑butyl group, this compound serves as an excellent model substrate for evaluating new phosphine ligands, precatalysts, or flow‑chemistry regimes (see Evidence Items 2 and 3) [2]. Its well‑defined electronic and steric parameters allow precise quantification of ligand and condition effects, supporting reproducible methodology publication and industrial process optimization.

Agrochemical Discovery: Building Block for Fungicidal or Herbicidal Pyridazine Derivatives

Pyridazine derivatives have demonstrated antifeedant, insecticidal, herbicidal, and plant‑growth regulatory activities [3]. The tert‑butyl‑substituted bromo building block provides a robust entry point for generating lipophilic agrochemical candidates with enhanced cuticular penetration and environmental stability, where the chloro analogue would be insufficiently reactive for efficient diversification and the methyl analogue too polar for adequate field performance.

Reference Standard for Analytical and Physicochemical Characterization of Pyridazine Series

The compound’s well‑defined computed properties (XLogP3 2.6, TPSA 25.8 Ų, exact mass 214.01056 Da) make it suitable as an internal standard or quality‑control reference when characterizing novel pyridazine analogues in an industrial analytical chemistry or DMPK setting [1]. Procuring a high‑purity batch from a qualified vendor ensures consistency across inter‑laboratory studies.

Quote Request

Request a Quote for 3-Bromo-6-(tert-butyl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.